ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate
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Overview
Description
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate is a chemical compound with the molecular formula C14H22NO3P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, a dimethylphosphoryl group, and an amino acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate typically involves the reaction of ethyl glycinate with benzyl chloride and dimethylphosphoryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the dimethylphosphoryl group to a phosphine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a ligand for metal ions, facilitating catalytic reactions. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins. The amino acetate moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{benzyl[(methylphosphoryl)methyl]amino}acetate
- Ethyl 2-{benzyl[(dimethylphosphoryl)ethyl]amino}acetate
- Ethyl 2-{benzyl[(dimethylphosphoryl)propyl]amino}acetate
Uniqueness
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
2445786-27-4 |
---|---|
Molecular Formula |
C14H22NO3P |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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